molecular formula C14H28O B8694898 (Methoxymethyl)cyclododecane CAS No. 77352-27-3

(Methoxymethyl)cyclododecane

Cat. No.: B8694898
CAS No.: 77352-27-3
M. Wt: 212.37 g/mol
InChI Key: ZZCPUTXODKGFBH-UHFFFAOYSA-N
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Description

(Methoxymethyl)cyclododecane is a useful research compound. Its molecular formula is C14H28O and its molecular weight is 212.37 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77352-27-3

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

methoxymethylcyclododecane

InChI

InChI=1S/C14H28O/c1-15-13-14-11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-13H2,1H3

InChI Key

ZZCPUTXODKGFBH-UHFFFAOYSA-N

Canonical SMILES

COCC1CCCCCCCCCCC1

Origin of Product

United States

Contextual Significance Within Macrocyclic Ether Chemistry

Macrocyclic chemistry is a significant field within supramolecular chemistry that focuses on molecules with large ring structures. rsc.org Since the discovery of crown ethers by Charles Pedersen, the study of synthetic macrocycles and their ability to selectively bind guest molecules has rapidly expanded. rsc.orgunibo.it Crown ethers are a well-known class of macrocyclic polyethers, valued for their ability to complex various cations. unibo.it

(Methoxymethyl)cyclododecane can be considered a simple macrocyclic ether. Unlike traditional crown ethers, which contain multiple ether linkages within the ring to create a cavity for ion binding, this compound features a single ether group attached as a substituent to a large carbocyclic frame. ontosight.aiillinois.edu The chemistry of such macrocycles differs significantly from their more oxygen-rich analogs. illinois.edu The large, flexible cyclododecane (B45066) framework provides a foundation for creating unique molecular architectures, and the addition of functional groups, like the methoxymethyl ether, allows for the tuning of properties and applications. ontosight.ai The investigation into derivatives of foundational macrocycles is a continuous effort to enhance recognition properties and open new avenues in chemical research. rsc.org

Research Trajectories and Academic Relevance

The academic relevance of (Methoxymethyl)cyclododecane and related structures stems from their utility in diverse research areas, from fundamental organic synthesis to biological studies.

It has been identified as a useful intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials. ontosight.ai The cyclododecane (B45066) scaffold is a building block in various specialized formulations, including polymers and coatings. ontosight.ai In modern organic synthesis, cyclododecane derivatives are used in advanced catalytic reactions. For instance, methyl ethers with bulky cyclic alkyl groups like cyclododecane have been successfully used as substrates in the nanoporous gold-catalyzed borylation of C(sp³)–O bonds, a challenging but valuable transformation for creating alkylboron compounds. acs.orgacs.org

Furthermore, this compound serves as a model compound for investigating biological processes. ontosight.ai Its unique structure makes it a candidate for studying membrane transport and molecular recognition. ontosight.ai The interplay between its large hydrocarbon ring and the polar ether group could provide insights into how molecules interact with and move across biological membranes, which are crucial processes in cell biology. ontosight.ai By examining its interactions, researchers can better understand the principles of molecular recognition, which underpins protein-ligand binding and cell signaling. ontosight.ai

Structural Features Pertinent to Advanced Investigation

De Novo Synthetic Routes to this compound

De novo syntheses, which build complex molecules from simpler, often acyclic precursors, are fundamental to organic chemistry. However, for this compound, the literature does not describe a direct de novo route that assembles the ring with the methoxymethyl group already attached. Instead, the strategies focus on first forming the cyclododecane ring and then introducing the desired functional group.

The construction of a 12-membered carbon ring from acyclic precursors is a significant synthetic challenge, primarily due to entropic factors that disfavor ring formation over polymerization. Conceptually, a long-chain acyclic precursor, such as a 1,12-dihaloalkane or a related α,ω-difunctionalized C12 chain, would be required for a cyclization reaction. While such strategies are well-established for smaller rings, their application to form cyclododecane is less common in laboratory setting compared to industrial methods. The industrial synthesis of cyclododecane itself typically starts from 1,3-butadiene, which undergoes a cyclotrimerization to form 1,5,9-cyclododecatriene, followed by catalytic hydrogenation to yield cyclododecane prepchem.com. This saturated macrocycle then serves as the primary starting material for further functionalization.

Modern macrocyclization techniques offer various ways to form large rings, including ring-closing metathesis, acyloin condensation, and high-dilution cyclization methods nih.gov. For instance, a theoretical de novo approach to a functionalized cyclododecane could involve a long-chain diester undergoing an intramolecular acyloin condensation to form a cyclic α-hydroxyketone, which could then be further elaborated.

However, the most industrially and synthetically relevant pathway to the cyclododecane core is the aforementioned cyclotrimerization of butadiene. This process, often catalyzed by transition metal complexes like those of titanium or nickel, is highly efficient for producing 1,5,9-cyclododecatriene. The subsequent hydrogenation to cyclododecane is typically performed using catalysts such as palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure prepchem.com. Once the cyclododecane scaffold is obtained, the focus shifts to its derivatization.

Derivatization and Functionalization of Cyclododecane Scaffolds

The most direct and documented conceptual pathway to this compound involves the chemical modification of readily available cyclododecane derivatives. This typically involves a two-step process: reduction of a carboxylic acid or its derivative to a primary alcohol, followed by etherification.

The synthesis of this compound hinges on the formation of a methoxymethyl ether from the corresponding alcohol, cyclododecanemethanol lookchem.comsigmaaldrich.com.

Step 1: Synthesis of the Precursor Alcohol

The key intermediate, cyclododecanemethanol, can be prepared by the reduction of cyclododecanecarboxylic acid. This transformation is reliably achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing carboxylic acids to primary alcohols chemistrysteps.comlibretexts.org. The reaction proceeds by the deprotonation of the carboxylic acid, followed by hydride attack on the carbonyl carbon. An aldehyde is formed as a transient intermediate, which is immediately further reduced to the primary alcohol libretexts.org. Alternative reagents like borane (B79455) (BH₃) can also be employed for this reduction chemistrysteps.com.

Step 2: Formation of the Methoxymethyl Ether

With cyclododecanemethanol in hand, the methoxymethyl group can be introduced via several methods. The most common is a variation of the Williamson ether synthesis wikipedia.orgmasterorganicchemistry.com. In this Sₙ2 reaction, the alcohol is first deprotonated with a strong, non-nucleophilic base, such as sodium hydride (NaH), to form the corresponding sodium cyclododecylmethoxide youtube.com. This alkoxide then acts as a nucleophile, attacking an electrophilic source of the methoxymethyl group, typically chloromethyl methyl ether (MOM-Cl) wikipedia.orgmasterorganicchemistry.com.

An alternative approach involves the use of methoxymethyl acetate (B1210297) in the presence of a Lewis acid catalyst, such as zinc chloride, which can be a milder alternative to using the potentially carcinogenic MOM-Cl oocities.org.

The following table outlines a representative synthetic pathway from cyclododecanecarboxylic acid.

Table 1: Synthetic Pathway to this compound

Step Reactant Reagents and Conditions Product Key Findings Citations

The synthesis of this compound from cyclododecanemethanol is inherently regioselective. The reactivity is localized to the hydroxyl group, ensuring that the methoxymethyl moiety is attached specifically to the methylene (B1212753) unit outside the ring, without affecting the C-H bonds of the cyclododecane core. Direct, selective functionalization of an unactivated C-H bond on the cyclododecane ring to install the methoxymethyl group in one step is extremely challenging due to the chemical equivalence of the numerous methylene groups on the large, flexible ring libretexts.org.

Stereoselectivity is not a factor in the conversion of cyclododecanemethanol to this compound, as no new stereocenters are generated in the process. However, the synthesis of substituted cyclododecane derivatives can be highly stereoselective. For instance, if the starting cyclododecane ring were chiral, preserving that stereochemistry during functionalization would be critical. Stereoselective syntheses are often employed to create complex cyclododecane-based natural products or chiral ligands, where the specific 3D arrangement of substituents is crucial for biological activity or catalytic performance cabidigitallibrary.org.

Catalysis plays a pivotal role in the synthesis of the cyclododecane scaffold and its subsequent functionalization.

Table 2: Catalysts in Relevant Synthetic Transformations

Transformation Catalyst System Purpose Mechanistic Notes Citations
Hydrogenation of 1,5,9-Cyclododecatriene Pd/C, Raney Ni Reduction of alkenes to form the saturated cyclododecane ring. Heterogeneous catalytic hydrogenation where H₂ adsorbs onto the metal surface.
Hydrogenation of Carboxylic Acids Ru-based catalysts (e.g., Ru/C, Ru-Sn/Al₂O₃) Alternative to hydride reagents for the reduction of carboxylic acids to alcohols. Often requires higher temperatures and pressures. The choice of catalyst can influence selectivity between ring hydrogenation and functional group reduction.
Methoxymethylation ZnCl₂ (Lewis Acid) Catalyzes the reaction between an alcohol and methoxymethyl acetate. The Lewis acid activates the acetate as a leaving group, facilitating nucleophilic attack by the alcohol. oocities.org
C-H Functionalization Various (e.g., Mn, Ce, Fe-based) Direct oxidation of cyclododecane to cyclododecanol (B158456)/cyclododecanone (B146445), potential precursors to cyclododecanecarboxylic acid. These are typically radical-based processes, often requiring photocatalysis or thermal activation to generate reactive oxygen species. masterorganicchemistry.com

Advanced Reaction Engineering for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the implementation of advanced reaction engineering principles. These strategies focus on enhancing reaction efficiency, improving safety, minimizing environmental impact, and reducing operational costs. Key areas of development for the scalable synthesis of this compound, likely based on the Williamson ether synthesis from cyclododecanemethanol, include process intensification through continuous flow chemistry, innovative catalytic systems, and enhanced separation techniques.

Process Intensification and Continuous Flow Reactors

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. ontosight.ai For the synthesis of this compound, moving from traditional batch reactors to continuous flow systems offers significant advantages. rsc.org Continuous reactors, such as packed-bed reactors (PBRs) or microreactors, provide superior heat and mass transfer compared to batch systems. rsc.orgwikipedia.org This is particularly crucial for exothermic reactions, preventing the formation of hot spots that can lead to side reactions and reduced product selectivity. acs.org

In a continuous flow setup for the synthesis of this compound, reactants like cyclododecanemethanol and a methoxymethylating agent would be continuously pumped through a heated tube or channel containing a solid catalyst. akjournals.com This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher and more consistent product yields. beilstein-journals.org The significantly higher surface-area-to-volume ratio in flow reactors can reduce reaction times from hours in batch to mere minutes or even seconds. rsc.orgbeilstein-journals.org Furthermore, the smaller reactor volumes enhance safety, especially when handling potentially hazardous reagents. rsc.org The scalability of a flow process is also more straightforward; instead of using larger and more difficult-to-manage reactors, production can be increased by operating the system for longer durations or by running multiple reactors in parallel. rsc.org

Advanced Catalytic Systems

The choice of catalyst is pivotal for an efficient and scalable synthesis. While traditional Williamson ether synthesis may use strong soluble bases like sodium hydride, scalable processes favor heterogeneous catalysts for their ease of separation and recyclability. orgchemres.orgmasterorganicchemistry.com

Solid-Supported Catalysts: For the etherification of cyclododecanemethanol, solid-supported acid or base catalysts are highly attractive. Silica-supported sulfonic acids, for example, have proven effective as Brønsted acid catalysts for alcohol protection and deprotection reactions in continuous flow, achieving high turnover numbers and simplifying workup to simple solvent evaporation. akjournals.com Alternatively, solid bases like potassium carbonate can be employed under solvent-free conditions, potentially accelerated by microwave irradiation, offering a green and scalable protocol. orgchemres.org Mixed oxides, such as Zr/Si, can also be tailored to favor etherification by balancing Lewis and Brønsted acid sites, achieving high yields (≥90%) in the synthesis of other complex ethers. rsc.org

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants in immiscible phases, such as an aqueous base and an organic substrate. jetir.org Using a phase-transfer catalyst, like a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the alkoxide anion into the organic phase to react with the alkylating agent. numberanalytics.comresearchgate.net This methodology is well-suited for industrial applications as it often allows for the use of less hazardous and less expensive bases (like concentrated NaOH), milder reaction conditions, and can even be performed in solvent-free systems, thus improving the process's green credentials. jetir.orgresearchgate.net The conversion rate for Williamson ether synthesis using PTC has been shown to reach over 90%. acs.org

The following interactive table summarizes plausible process parameters for the scalable synthesis of this compound using advanced reaction engineering techniques, based on analogous industrial etherification processes.

ParameterContinuous Flow (Packed-Bed Reactor)Batch (Phase-Transfer Catalysis)
Catalyst Silica-supported Sulfonic Acid or Zr/Si Mixed OxideTetrabutylammonium Bromide (TBAB)
Base Not required (acid catalysis) or Solid Base (K₂CO₃)50% aq. NaOH
Solvent Methanol or Solvent-freeToluene or Solvent-free
Temperature 60 - 150 °C60 - 90 °C
Pressure 1 - 10 barAtmospheric
Residence/Reaction Time 5 - 30 minutes2 - 6 hours
Typical Yield > 90%85 - 95%
Key Advantages High throughput, excellent process control, enhanced safety, easy scalabilityMilder conditions, use of inexpensive reagents, high yields

This table presents representative data compiled from various sources on scalable ether synthesis. akjournals.comorgchemres.orgrsc.orgacs.orgacs.org

Downstream Processing and Purification

Advanced reaction engineering also considers the integration of reaction and separation steps. For instance, reactive distillation is a process intensification technique where the chemical reactor is also the still. researchgate.netmdpi.com For an equilibrium-limited reaction, the continuous removal of a product can drive the reaction towards completion. While the Williamson ether synthesis is generally not reversible, reactive distillation could be employed to remove volatile by-products or to purify the this compound product continuously. In a continuous flow system using a solid catalyst, the crude product stream is free of dissolved catalysts, significantly simplifying purification, which may only require the evaporation of solvent and a final distillation to achieve the desired purity.

Reactions of the Methoxymethyl Group

The methoxymethyl (MOM) group primarily serves as a protecting group for the hydroxyl functional group of cyclododecanol, its parent alcohol. Its reactivity is centered on its cleavage to regenerate the alcohol or its conversion into other functional moieties.

The cleavage of the MOM ether is a critical reaction, typically achieved under acidic conditions. wikipedia.org A variety of reagents can effect this transformation, ranging from simple Brønsted and Lewis acids to more complex catalytic systems. wikipedia.org For instance, bismuth trichloride (B1173362) (BiCl₃) has been shown to be an effective reagent for the deprotection of MOM ethers. rsc.org A study on the related 2-methoxyethoxymethyl (MEM) ether of cyclododecanol found that cleavage could be achieved using a catalytic amount of cerium(IV) ammonium nitrate (B79036) (CAN) in acetic anhydride, yielding cyclododecyloxymethyl acetate. researchgate.net

Oxidative deprotection offers an alternative route, directly converting the protected alcohol to a carbonyl compound. One such method employs iodic acid (HIO₃) in the presence of sodium hydrogen sulfate (B86663) monohydrate (NaHSO₄·H₂O) to transform methoxymethyl ethers into their corresponding ketones or aldehydes in high yields. arkat-usa.org

Derivatization of the MOM group can also be performed. Treatment of MOM ethers with trialkylsilyl triflates, such as trimethylsilyl (B98337) triflate (TMSOTf), in the presence of 2,2′-bipyridyl can convert them into silyl (B83357) ethers. nih.gov This reaction proceeds through a different mechanism for aromatic versus aliphatic MOM ethers. nih.gov

Table 1: Selected Reagents for Cleavage and Derivatization of Methoxymethyl Ethers
Reagent SystemTransformationSubstrate TypeReference
BiCl₃Cleavage to alcoholAlkyl, benzyl, etc. MOM ethers rsc.org
CAN (cat.), Acetic AnhydrideCleavage to acetateCyclododecyl MEM ether researchgate.net
HIO₃, NaHSO₄·H₂OOxidative cleavage to ketone/aldehydeVarious MOM ethers arkat-usa.org
TMSOTf, 2,2′-bipyridylConversion to TMS etherAromatic MOM ethers nih.gov

The most significant role of the methoxymethyl group in the context of this compound is as a protecting group for the hydroxyl of cyclododecanol. The MOM ether is stable under a wide range of conditions, including strongly basic, nucleophilic, reductive, and many oxidative conditions, which allows for extensive modification of other parts of a molecule. organic-chemistry.org

This utility is highlighted in syntheses involving macrocycles. For example, in the chemistry of resorcinarenes, phenolic hydroxyl groups were protected as MOM ethers to allow for selective ortho-lithiation reactions on the aromatic rings. researchgate.net This strategy prevents the acidic protons of the hydroxyl groups from interfering with the strongly basic lithiating agent. researchgate.net Similarly, the synthesis of complex natural products often relies on such protecting group strategies to achieve chemo- and regioselectivity. mdpi.comnih.gov The stability of the MOM group to reagents like lithium aluminum hydride (LiAlH₄) and Grignard reagents (RMgX) makes it invaluable in multi-step synthetic sequences. organic-chemistry.org

Transformations Involving the Cyclododecane Ring

The large carbocyclic ring of this compound is also subject to a variety of chemical transformations. These reactions can alter the ring size, introduce new functional groups at its C-H bonds, or change its oxidation state. The presence of the methoxymethyl ether is often designed to be non-interfering in these processes.

Modifying the size of the 12-membered ring is a key strategy for accessing other macrocyclic structures. These transformations typically start from cyclododecanone, the ketone precursor to this compound's parent alcohol.

Ring-expansion reactions are particularly useful for synthesizing larger macrocyclic ketones, such as those with musk fragrances. A two-carbon ring expansion can be achieved by reacting 1-vinylcyclododecanol (B8726330) with heat in a flow reactor system, which induces a thermal 1,3-C shift to yield a cyclotetradecanone. thieme-connect.de A four-carbon expansion has also been demonstrated; the addition of vinylmagnesium bromide to α-(3,3-dimethylallenyl)cyclododecanone yields an alcohol that undergoes a thermal Cope rearrangement to produce a cyclohexadecenone. rsc.org A comprehensive review of ring enlargement reactions highlights several methods applicable to cyclododecanone derivatives. free.fr

Ring-contraction of the cyclododecane skeleton is less common but has been reported. A review on the reactivity of cyclododecanone notes that ring contraction is a possible transformation. researchgate.net In a different system, trans,trans,trans-cyclododeca-1,5,9-triene undergoes ring contraction upon reaction with a ruthenium complex to form hydropentalenyl complexes. rsc.org

Table 2: Ring Size Transformations of Cyclododecane Derivatives
TransformationStarting MaterialKey Reagent/ConditionProductReference
Ring Expansion (+2C)1-VinylcyclododecanolHeat (600-650 °C), flow reactorCyclotetradecanone thieme-connect.de
Ring Expansion (+4C)α-Allenyl-cyclododecanone derivative1. Vinylmagnesium bromide; 2. HeatCyclohexadecenone rsc.org
Ring ContractionCyclododeca-1,5,9-trienecis-Bis(trimethylgermyl)tetracarbonylrutheniumHydropentalenylruthenium complex rsc.org

Direct functionalization of the saturated C-H bonds of the cyclododecane ring is a modern and powerful method for creating derivatives. Because the methoxymethyl ether group is relatively unreactive, these methods can be applied to this compound.

Catalytic C-H functionalization by carbene insertion has been achieved using "sandwich" diimine-copper(I) complexes, which successfully functionalize the C-H bonds of cyclododecane with diazo compounds to yield ester-substituted derivatives. nih.gov Furthermore, photocatalysis provides a mild and efficient route for C-H functionalization. The visible-light-mediated C-H arylation of ethers allows for the coupling of the cyclododecane ring with electron-deficient arenes without the need for a dedicated photocatalyst. rsc.org Another advanced method uses a trisaminocyclopropenium (TAC) ion as an electrophotocatalyst, which promotes the oxidant-free coupling of ethers with various partners like isoquinolines and alkenes with high regioselectivity via a hydrogen atom transfer (HAT) pathway. nih.gov Free radical-initiated reactions between cyclic ethers and maleimide (B117702) iodides through C-H activation have also been developed, avoiding transition metal catalysts. rsc.org

The cyclododecane ring can undergo both oxidation and reduction, typically at positions other than the ether-linked carbon. The MOM ether itself is generally stable to these conditions.

Oxidative transformations of cyclododecane primarily yield cyclododecanol and cyclododecanone. ontosight.ai Homogeneous catalytic oxidation using hydrogen peroxide in the presence of iron-substituted Keggin-type polyoxotungstates has been studied in detail. thieme-connect.comua.ptthieme-connect.com These reactions proceed via a radical mechanism and can produce the alcohol, ketone, and hydroperoxide as the main products. thieme-connect.comthieme-connect.com The GoAggII oxidation system, which involves an iron catalyst, has also been used, with the rate of oxidation being significantly increased by the addition of ligands like picolinic acid. capes.gov.br

Reductive transformations of cyclododecane derivatives are also well-documented. While the saturated cyclododecane ring in this compound is already fully reduced, related unsaturated or functionalized rings can be reduced. For example, the double bonds of 1,5,9-trimethylcyclododeca-1,5,9-triene (B1617493) can be reduced to the saturated alkane using hydrogen gas with a palladium catalyst. In a different context, the complete reductive deoxygenation of cyclododecanone to cyclododecane can be accomplished using a combination of zinc iodide and sodium cyanoborohydride, although it requires extended reaction times. sci-hub.se The reductive transformation of hexabromocyclododecane by iron monosulfide (FeS) proceeds via sequential dibromoelimination to give 1,5,9-cyclododecatriene. ebi.ac.uk

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms provides fundamental insights into how chemical transformations occur. For this compound, while specific mechanistic studies are scarce, its structural components—a large cycloalkane ring and an ether linkage—allow for predictions of its reactivity based on established principles of organic chemistry.

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies are crucial for quantifying the rates and energy changes associated with chemical reactions. nist.gov Such studies provide data on reaction orders, rate constants, activation energies, and thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). nist.govchemeo.com

A comprehensive search of scientific databases reveals a lack of specific experimental or computational data for the kinetic and thermodynamic parameters of reactions involving this compound. General principles suggest that reactions involving the cleavage of the ether bond would likely be subject to kinetic control, influenced by factors such as the stability of any potential carbocation intermediates. fiveable.me For instance, the acid-catalyzed cleavage of ethers typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack. libretexts.org The rate of this reaction would be dependent on the concentration of the acid and the nucleophile, as well as the temperature. rsc.org

Interactive Data Table: Hypothetical Kinetic Parameters for Acid-Catalyzed Hydrolysis

The following table is a hypothetical representation of the type of data that would be generated from kinetic studies. No actual experimental data for this compound is currently available.

Reaction ConditionRate Constant (k)Activation Energy (Ea)
0.1 M HCl, 25°CData not availableData not available
0.1 M HBr, 25°CData not availableData not available
0.1 M HI, 25°CData not availableData not available

Similarly, thermodynamic data, which would indicate the spontaneity and equilibrium position of reactions, is not available for this compound. Such data would be essential for optimizing reaction conditions for its use as a synthetic intermediate. nist.gov

Intermediate Identification and Characterization

The identification and characterization of reaction intermediates are key to substantiating proposed reaction mechanisms. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and computational modeling are often employed for this purpose.

There are no specific studies in the available literature that report the isolation or characterization of reaction intermediates in transformations of this compound. However, based on general mechanistic principles for ethers, several types of intermediates can be postulated for its reactions.

For example, in a potential acid-catalyzed cleavage of the ether bond, a protonated ether, or oxonium ion, would be the initial reactive intermediate. fiveable.melibretexts.org Subsequent cleavage could proceed through either an Sₙ1 or Sₙ2 pathway. An Sₙ1 mechanism would involve the formation of a cyclododecylmethyl cation and methanol, or a methoxymethyl cation and cyclododecanol. The relative stability of these potential carbocation intermediates would dictate the preferred pathway. Given the primary nature of the carbon attached to the ether oxygen on the cyclododecane side, an Sₙ2 pathway, involving the direct attack of a nucleophile on the less sterically hindered methyl group, is also a plausible route.

In hypothetical radical reactions, such as oxidation, a carbon-centered radical on the cyclododecane ring or on the methoxymethyl group could be formed as a transient intermediate. uniroma1.itmdpi.com The stability and subsequent reaction pathways of such radicals would depend on the specific reaction conditions.

Interactive Data Table: Postulated Intermediates in Reactions of this compound

The following table lists hypothetical intermediates based on general reaction mechanisms. No direct experimental evidence for these intermediates for this compound has been reported.

Reaction TypePostulated IntermediatePotential Characterization Method
Acid-Catalyzed HydrolysisOxonium ionNMR Spectroscopy
Acid-Catalyzed HydrolysisCyclododecylmethyl cationTrapping experiments, Computational modeling
Radical HalogenationCyclododecylmethyl radicalElectron Paramagnetic Resonance (EPR) Spectroscopy

Advanced Applications in Materials Science and Catalysis

Integration into Advanced Polymer Systems

The potential for incorporating (Methoxymethyl)cyclododecane into polymer structures is an area ripe for investigation. The bulky cyclododecane (B45066) moiety could influence polymer morphology and properties in unique ways.

As Monomers or Cross-linking Agents

Currently, there is no specific evidence in the scientific literature of this compound being utilized as a monomer for polymerization or as a cross-linking agent. For a compound to act as a monomer, it typically requires at least two reactive functional groups to participate in chain-growth or step-growth polymerization. While the methoxymethyl group could potentially be modified to introduce reactivity, this compound in its current form is not a conventional monomer.

Similarly, to function as a cross-linking agent, a molecule generally needs multiple reactive sites that can form covalent bonds between polymer chains. The single methoxymethyl group does not inherently provide this functionality. However, it is conceivable that under specific reaction conditions or through further functionalization, it could be adapted for such a role. For instance, related diol derivatives of cyclododecane, such as 1,6-cyclododecanediol, are known to be used as monomers in the synthesis of polyesters and polyurethanes.

Influence on Polymer Architecture and Performance Characteristics

Given the absence of polymers synthesized from this compound, its influence on polymer architecture and performance remains theoretical. Hypothetically, the incorporation of the large, non-polar cyclododecane ring could:

Increase Free Volume: The bulky and flexible nature of the cyclododecane ring could hinder efficient polymer chain packing, leading to an increase in fractional free volume. This might lower the glass transition temperature (Tg) and enhance gas permeability.

Enhance Hydrophobicity: The aliphatic cyclododecane backbone would increase the hydrophobic character of a polymer, potentially improving its water resistance and moisture barrier properties.

Modify Mechanical Properties: The introduction of such a large ring into a polymer backbone could impact its mechanical properties, possibly leading to increased toughness or flexibility, depending on the base polymer and the concentration of the cyclododecane moiety.

Table 1: Hypothetical Influence of this compound on Polymer Properties

PropertyPotential InfluenceRationale
Glass Transition Temperature (Tg) DecreaseIncreased free volume due to bulky cyclododecane ring.
Hydrophobicity IncreaseIntroduction of a large aliphatic, non-polar group.
Mechanical Strength VariableCould enhance toughness or reduce stiffness depending on the polymer system.
Solubility AlteredIncreased solubility in non-polar solvents.

Role in Catalytic Systems

The application of cyclododecane derivatives in catalysis is an emerging area. The specific role of this compound in this context is yet to be defined in the literature.

As Ligands in Organometallic Catalysis

There are no specific reports of this compound being used as a ligand in organometallic catalysis. For a molecule to act as an effective ligand, it typically possesses one or more donor atoms (like nitrogen, phosphorus, or oxygen) with lone pairs of electrons that can coordinate to a metal center. The ether oxygen in the methoxymethyl group has lone pairs and could potentially coordinate to a metal. However, its coordinating ability is generally weak.

More complex derivatives of cyclododecane, such as those functionalized with amino or phosphino (B1201336) groups, have been investigated as ligands. These modifications provide stronger and more tunable coordination to metal centers, which is crucial for influencing the activity and selectivity of a catalyst.

Heterogeneous and Homogeneous Catalysis Applications

Without established use as a ligand or catalyst component, there are no documented applications of this compound in either heterogeneous or homogeneous catalysis. In theory, if functionalized to create a robust ligand, it could be employed in homogeneous catalysis. For heterogeneous applications, it could potentially be grafted onto a solid support.

Mechanistic Insights into Catalytic Cycles

While specific catalytic cycles involving this compound are not extensively documented, its structure allows for informed hypotheses regarding its potential mechanistic roles. The ether oxygen of the methoxymethyl group can act as a Lewis base or a hydrogen bond acceptor, potentially influencing the transition state of a reaction.

Potential Catalytic Roles:

Host-Guest Interactions: Functionalized macrocycles can act as hosts for substrates, creating a specific reaction microenvironment within their cavities. nih.gov The cyclododecane ring can provide a hydrophobic binding pocket, while the methoxymethyl group could orient a substrate through hydrogen bonding. In a hypothetical catalytic cycle, this compound could bind a reactant, pre-organizing it for a subsequent transformation and enhancing reaction rates or selectivity.

Phase-Transfer Catalysis: Like crown ethers, the ether oxygen in this compound could potentially coordinate with metal cations. beilstein-journals.org This interaction could facilitate the transport of an ionic reactant from an aqueous phase to an organic phase where the reaction occurs, a hallmark of phase-transfer catalysis. d-nb.info

Organocatalysis: The methoxymethyl group could be modified to include catalytically active moieties. Functionalized macrocycles are increasingly used in organocatalysis, where they can provide a preorganized scaffold for catalytic groups, enabling defined activation of substrates. nih.govresearchgate.net For instance, the core structure could serve as a scaffold for chiral catalysts where the large ring influences the stereochemical outcome of a reaction. In photoinduced hydrogen-atom transfer (HAT) catalysis, cyclododecane has been shown to be a suitable substrate, and the presence of an ether group could influence site-selectivity. chemrxiv.org

A proposed, theoretical catalytic cycle might involve the coordination of a metal catalyst to the ether oxygen. This interaction could modulate the metal's electronic properties or create a chiral environment around the active site, thereby influencing the stereoselectivity of a transformation, such as an asymmetric hydrogenation or oxidation.

Table 1: Potential Mechanistic Contributions of this compound Moieties

Structural Moiety Property Potential Role in Catalysis
Cyclododecane Ring Large (12-carbon), flexible, hydrophobic Provides a nonpolar microenvironment; can influence stereochemistry through conformational control. researchgate.net

| Methoxymethyl Group | Ether linkage (Lewis basic), polar | Can coordinate to metal catalysts; can act as a hydrogen bond acceptor to orient substrates. nih.govbeilstein-journals.org |

Application as Advanced Synthetic Intermediates

The use of this compound as a synthetic intermediate is one of its explored applications. ontosight.ai Its bifunctional nature—a modifiable hydrocarbon ring and a stable, yet cleavable, ether group—makes it a valuable building block for more complex molecules. ontosight.ai

Precursors for Complex Natural Product Synthesis

The synthesis of complex natural products often requires intermediates with specific stereochemistry and functional group arrangements. sioc-journal.cnrsc.org Macrocyclic natural products, such as the macrolide antibiotics, are a significant class of therapeutic agents. wikipedia.org While there are no specific reports of this compound being a direct precursor in a completed total synthesis, its structure is highly relevant.

The methoxymethyl (MOM) ether is a widely used protecting group for alcohols in multi-step organic synthesis. nih.gov It is stable under a variety of reaction conditions, including those involving strong bases and nucleophiles, but can be readily removed under acidic conditions. nih.gov Therefore, this compound can be viewed as a protected form of cyclododecanemethanol. This precursor could be elaborated through reactions on the cyclododecane ring, with the alcohol unveiled at a later, strategic point in the synthesis.

For example, other functionalized cyclododecanes have been used to synthesize natural products. The total synthesis of (10S,12S)-10-hydroxy-12-methyl-1-oxacyclododecane-2,5-dione and studies toward the macrolide antibiotic (-)-epothilone A demonstrate the utility of the cyclododecane framework as a starting point for complex targets. thieme-connect.comresearchgate.net

Table 2: Examples of Cyclododecane-based Precursors in Natural Product Synthesis

Precursor Type Natural Product Target/Analogue Synthetic Strategy Highlight Reference
Hydroxylated Oxacyclododecanedione (10S,12S)-10-hydroxy-12-methyl-1-oxacyclododecane-2,5-dione Prins cyclization thieme-connect.com
Functionalized Cyclododecene Epothilone C, Nakadomarin A Ring-closing metathesis (RCM) nih.gov

Building Blocks for Supramolecular Structures

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. d-nb.info Macrocycles are fundamental building blocks in this field due to their defined shapes and ability to form host-guest complexes. researchgate.netresearchgate.net

This compound possesses the key features of an amphiphile: a large, nonpolar cyclododecane "tail" and a polar methoxymethyl "head." This structure suggests a propensity for self-assembly in solution. nih.gov

Self-Assembly: In polar solvents, molecules of this compound could aggregate to form micelles or vesicles, sequestering their hydrophobic rings away from the solvent while exposing the polar ether groups. In nonpolar solvents, reverse micelles might form.

Coordination Networks: The Lewis basic oxygen atom of the ether can coordinate to metal ions. This could allow this compound to act as a node in the formation of metal-organic frameworks (MOFs) or other coordination polymers, where the cyclododecane rings would line the pores or channels of the resulting material. rsc.org

Surface Patterning: When deposited on a surface, these molecules could form self-assembled monolayers (SAMs), with the nature of the surface (hydrophilic or hydrophobic) dictating the orientation of the molecules.

While specific supramolecular structures based on this compound are not detailed in the literature, the self-assembly of similar functionalized macrocycles is well-established. For instance, cyclodextrin (B1172386) derivatives, which are functionalized sugar-based macrocycles, are known to form a vast array of supramolecular assemblies for applications ranging from drug delivery to catalysis. rsc.orgrsc.orgnih.gov The principles governing these systems strongly suggest similar potential for appropriately functionalized cyclododecanes.

Theoretical and Computational Chemistry Studies

Conformation and Conformational Dynamics of the Cyclododecane (B45066) Ring

The large and flexible nature of the twelve-membered cyclododecane ring gives rise to a complex potential energy surface with numerous possible conformations. Computational chemistry provides powerful tools to explore these conformational landscapes.

Force Field and Molecular Dynamics Simulations

Force field methods are a cornerstone of computational chemistry for studying large, flexible molecules like (methoxymethyl)cyclododecane. These methods approximate the potential energy of a system as a function of its atomic coordinates using a set of classical mechanics-based equations.

Molecular mechanics (MM) force fields such as MM2, MM3, and MM4 have been extensively used to study the conformations of cycloalkanes. researchgate.net For a molecule like this compound, a suitable force field would need to accurately describe the torsional strains within the cyclododecane ring and the interactions involving the methoxymethyl substituent. The parameters for the ether linkage would also be crucial for an accurate description.

Molecular dynamics (MD) simulations, which use force fields to calculate the trajectory of atoms over time, can provide insights into the conformational dynamics of this compound. By simulating the molecule at different temperatures, it is possible to observe conformational transitions and determine the relative populations of different conformers. It is expected that the fundamental square-like wikipedia.org conformation of the cyclododecane ring, which possesses D4 symmetry, would be a prominent feature in the conformational landscape of this compound. researchgate.netlibretexts.org However, the presence of the methoxymethyl group would likely lead to a preference for specific orientations to minimize steric hindrance.

Table 1: Common Force Fields for Cycloalkane Conformational Analysis

Force FieldKey Features
MM2 One of the earliest successful force fields, good for general hydrocarbon structures.
MM3 An improvement over MM2 with better parameterization for a wider range of molecules.
MM4 A further refinement with improved accuracy for vibrational frequencies and rotational barriers.
AMBER Widely used for biomolecular simulations, but also has parameters for organic molecules.
OPLS Optimized Potentials for Liquid Simulations, well-suited for condensed-phase simulations.
MMFF Merck Molecular Force Field, designed for a broad range of organic and medicinal chemistry applications.

This table is generated based on general knowledge of computational chemistry and is not from a specific search result.

Quantum Chemical Analysis of Conformational Isomers

Quantum chemical methods, such as density functional theory (DFT) and ab initio calculations, provide a more accurate description of the electronic structure and energies of molecules compared to force fields. These methods can be employed to calculate the relative energies of different conformational isomers of this compound and to analyze the electronic effects of the methoxymethyl substituent on the cyclododecane ring.

Studies on monosubstituted cyclododecanones have shown that the wikipedia.org ring skeleton is generally the preferred conformation. researchgate.net It is therefore highly probable that the lowest energy conformers of this compound also adopt this wikipedia.org scaffold. The methoxymethyl group can be positioned at different locations on this scaffold, such as a corner or a side position, and can adopt various rotational orientations (syn or anti, exo or endo). researchgate.net

Quantum chemical calculations would be essential to determine the precise energy differences between these conformers. For instance, a conformer with the methoxymethyl group in an equatorial-like position would likely be more stable than one with the group in an axial-like position to minimize 1,3-diaxial interactions, a principle well-established in cyclohexane (B81311) conformational analysis. wikipedia.org

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its reactivity. Computational methods can provide valuable insights into its electronic properties.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ucalgary.ca For this compound, the ether oxygen atom with its lone pairs of electrons will significantly influence the HOMO.

The HOMO is expected to be localized primarily on the ether oxygen, making this site nucleophilic and susceptible to attack by electrophiles. byjus.comlibretexts.org The LUMO, on the other hand, would likely be associated with the antibonding orbitals of the C-O bonds.

In a potential reaction, such as acid-catalyzed cleavage, the HOMO of the ether oxygen would interact with the LUMO of the attacking electrophile (e.g., a proton). libretexts.orgwikipedia.org This interaction initiates the reaction cascade. FMO theory can thus be used to rationalize the observed reactivity of ethers.

Electron Density Analysis and Charge Distribution

Analysis of the electron density distribution provides a detailed picture of the charge distribution within the this compound molecule. The high electronegativity of the oxygen atom in the methoxymethyl group leads to a significant polarization of the C-O bonds. byjus.com

This results in a partial negative charge on the oxygen atom and partial positive charges on the adjacent carbon atoms. This charge distribution makes the oxygen atom a Lewis basic center and the adjacent carbons potential electrophilic sites, although the latter is less pronounced. The electron density is highest around the oxygen atom due to its lone pairs. byjus.com This region of high electron density is the most likely site for electrophilic attack.

Mechanistic Pathways of Reactions

Theoretical and computational chemistry can be used to elucidate the detailed mechanistic pathways of reactions involving this compound. Two key reactions are the synthesis of the molecule itself and its potential cleavage.

A common method for synthesizing ethers is the Williamson ether synthesis, which proceeds via an S(_N)2 mechanism. masterorganicchemistry.com In the context of this compound, this would likely involve the reaction of a cyclododecylmethoxide with a methyl halide or a cyclododecylmethyl halide with methoxide. The S(_N)2 mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. acs.org

The cleavage of ethers is typically acid-catalyzed and can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether and the reaction conditions. libretexts.orgwikipedia.org For this compound, the reaction with a strong acid like HBr or HI would first involve the protonation of the ether oxygen to form a good leaving group (an alcohol). libretexts.orgwikipedia.org The subsequent step would involve the attack of the halide ion. If the attack occurs at the methyl group, it would proceed via an S(_N)2 mechanism. If the attack were to occur at the cyclododecylmethyl carbon, the mechanism would still likely be S(_N)2 due to the primary nature of the carbon. A recent study has also explored the borylation of this compound, suggesting a novel reaction pathway.

Transition State Characterization

Currently, there is a notable absence of specific published research detailing the transition state characterization for reactions involving this compound. While computational chemistry provides robust methods for identifying and analyzing transition states, including techniques like Density Functional Theory (DFT), these have not been specifically applied to this compound in the available scientific literature. aalto.firsc.orgarxiv.orgrsc.org General principles of transition state theory, which describe the transient, high-energy state that molecules pass through during a chemical reaction, are well-established. rsc.orgresearchgate.net However, without dedicated computational studies on this compound, specific data on the geometry, energy, and vibrational frequencies of its transition states in various reactions remain undetermined.

A related study on the nanoporous gold-catalyzed borylation of dialkyl ethers did employ DFT calculations to investigate the transition states of the reaction with bulkier secondary cyclic alkyl groups, including cyclododecane. scispace.comacs.org This research indicated a preference for a carbocation intermediate pathway over an SN2-type mechanism, but it did not specifically model the this compound substrate. scispace.comacs.org

Reaction Coordinate Mapping

Similarly, specific reaction coordinate maps for this compound are not available in the current body of scientific literature. Reaction coordinate mapping is a computational technique used to visualize the energetic pathway of a reaction from reactants to products, passing through the transition state. hw.ac.uknih.govnih.govuzhnu.edu.ua This method provides valuable insights into the mechanism of a reaction.

While general methodologies for mapping reaction coordinates are well-developed and widely used in computational chemistry, their specific application to reactions involving this compound has not been documented. hw.ac.uknih.govnih.govuzhnu.edu.ua Therefore, detailed energy profiles and the identification of key intermediates and transition states along the reaction pathways for this compound are not yet known.

Intermolecular Interactions and Self-Assembly Propensities

The intermolecular interactions and self-assembly propensities of this compound are influenced by its molecular structure, which consists of a large, flexible cyclododecane ring and a methoxymethyl group. researchgate.net The cyclododecane moiety, being a large, nonpolar hydrocarbon ring, is expected to primarily engage in van der Waals forces, specifically London dispersion forces. The magnitude of these forces generally increases with the size of the molecule.

While there is research on the self-assembly of other functionalized cyclododecane derivatives, such as lipopeptides bearing a cyclododecyl chain which form nanostructures, specific studies on the self-assembly of this compound are not found in the literature. teachchemistry.org The interplay between the van der Waals forces of the large aliphatic ring and the weaker polar interactions of the ether group would dictate the self-assembly behavior of this compound. It is plausible that in nonpolar environments, the molecules would exhibit weak, non-specific associations, while in more polar environments, the aggregation behavior might be influenced by the tendency of the nonpolar rings to minimize contact with the solvent. However, without experimental or detailed computational studies, any description of its self-assembly remains speculative.

Advanced Analytical Methodologies for Characterization and Monitoring

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for determining the precise atomic arrangement within a molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC) and solid-state NMR, are critical for unambiguous structural assignment and for studying the dynamics of molecules. While general principles of these techniques are well-established for a wide range of organic compounds, specific 2D NMR correlation data or solid-state NMR spectra for (Methoxymethyl)cyclododecane have not been reported in the reviewed literature. For a related compound, Cyclododecane (B45066), 1-methoxy-1-methyl- , a ¹³C NMR spectrum is noted as being available, but the actual data is not provided in the search results.

Vibrational Spectroscopy for Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the conformational isomers of flexible molecules like cyclododecane derivatives. These techniques probe the vibrational modes of a molecule, which are sensitive to its three-dimensional shape. Regrettably, no specific studies detailing the vibrational spectra and conformational analysis of this compound could be located.

High-Resolution Mass Spectrometry for Reaction Products and Impurities

High-resolution mass spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental composition and the identification of reaction products and impurities. While predicted collision cross-section values for various adducts of this compound are available, offering theoretical insights into its behavior in a mass spectrometer, experimental HRMS data, including fragmentation patterns for the identification of impurities from its synthesis, are not published. For the related compound, Cyclododecane, 1-methoxy-1-methyl- , some GC-MS data is available, showing the top five fragmentation peaks.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct IonPredicted CCS (Ų)
[M+H]⁺155.6
[M+Na]⁺158.5
[M+K]⁺162.2
[M+NH₄]⁺165.3
[M-H]⁻153.8
[M+Cl]⁻158.8
[M+HCOO]⁻160.7

This data is based on computational predictions and not experimental measurements.

Chromatographic and Separation Techniques for Purity and Isomer Analysis

Chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of a compound and for separating its isomers. There is no specific information available on the established chromatographic methods for the routine analysis of this compound, including details on columns, mobile phases, and detection parameters used for its purity assessment or for the separation of potential stereoisomers.

Diffraction Studies for Solid-State Structures

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique is invaluable for understanding the precise bond lengths, bond angles, and conformational preferences of a compound. A search for crystal structure data for this compound did not yield any results, indicating that its solid-state structure has likely not been determined or at least not been made publicly available.

In Situ and Operando Methods for Reaction Monitoring

In situ and operando spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates. There are no published studies that have employed such advanced monitoring techniques to investigate the synthesis or reactions of this compound.

Environmental Transformation and Degradation Pathways

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of (Methoxymethyl)cyclododecane by living organisms, primarily microorganisms. This is often the most significant pathway for the ultimate removal of persistent organic compounds from the environment.

The biodegradation of this compound is expected to be initiated by microbial enzyme systems. The cyclododecane (B45066) ring, being a large cycloalkane, is relatively resistant to microbial attack but can be degraded by certain microorganisms wikipedia.org. Bacteria and fungi are known to degrade various alkanes, and the initial step often involves the oxidation of the alkane by monooxygenase or dioxygenase enzymes ethz.chnih.gov. This initial oxidation would likely introduce a hydroxyl group onto the cyclododecane ring, forming a cyclododecanol (B158456) derivative.

The methoxymethyl ether moiety could also be a target for microbial degradation. Some microorganisms are capable of cleaving ether bonds, often through oxidative mechanisms nih.govresearchgate.net. The degradation of the ether portion would likely proceed via O-dealkylation, leading to the formation of cyclododecanol and formaldehyde, which can be further metabolized by microorganisms inchem.org.

Table 2: Key Microbial Genera with Potential for Cycloalkane and Ether Degradation

Microbial GenusSubstrate TypePotential Relevance to this compound Degradation
RhodococcusAlkanes, EthersCapable of degrading a wide range of hydrocarbons and ether-containing compounds nih.gov.
PseudomonasAlkanesKnown to possess alkane hydroxylase enzymes for initiating alkane degradation ethz.ch.
MycobacteriumAlkanesCan utilize alkanes as a carbon source ethz.ch.
GordoniaAlkanesImplicated in the degradation of branched and cyclic alkanes.

Note: This table lists genera known to degrade analogous structures; specific activity on this compound has not been documented.

The enzymatic machinery responsible for the initial steps of this compound degradation would likely involve cytochrome P450 monooxygenases or other alkane hydroxylases nih.govfrontiersin.orgacs.org. These enzymes catalyze the insertion of an oxygen atom into a C-H bond, leading to the formation of an alcohol. In the case of this compound, this could occur on the cyclododecane ring.

Following initial hydroxylation, further oxidation can lead to the formation of ketones (cyclododecanone derivatives) and eventually ring cleavage, although the latter is a more complex and slower process for large cycloalkanes. The ether linkage could be cleaved by etherase enzymes, which have been identified in some bacteria nih.gov.

The identification of metabolites is crucial for understanding the degradation pathway. For this compound, potential initial metabolites would include:

Hydroxy-(methoxymethyl)cyclododecane isomers

(Methoxymethyl)cyclododecanone isomers

Cyclododecanol (from ether cleavage)

Formaldehyde and Methanol (from ether cleavage)

Further degradation would likely proceed through beta-oxidation of the opened ring (if ring cleavage occurs) or further oxidation of the functional groups.

Environmental Persistence and Mobility Studies

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Mobility describes the potential for a chemical to move through different environmental compartments such as soil, water, and air.

Based on the properties of its parent compound, cyclododecane, (Methoxymethyl)cyclododcane is expected to exhibit significant environmental persistence. Cyclododecane is known to be resistant to biodegradation. wikipedia.org Its large, stable cycloalkane structure is not readily attacked by common microbial enzymes. Consequently, (Methoxymethyl)cyclododcane is likely to persist in the environment for extended periods.

The mobility of (Methoxymethyl)cyclododcane in the environment is anticipated to be low. Cyclododecane is lipophilic, meaning it has a high affinity for fats and oils, and tends to adsorb to soil particles and sediments rather than dissolving in water. wikipedia.orgarkema.comnih.gov This property suggests that (Methoxymethyl)cyclododcane would be largely immobile in soil and would not be expected to leach significantly into groundwater. nih.gov Its potential for bioaccumulation in organisms is also a consideration, given its likely lipophilic nature. arkema.com

Table 1: Predicted Environmental Persistence and Mobility Parameters for (Methoxymethyl)cyclododcane (based on Cyclododecane data)

ParameterPredicted Value/BehaviorRationale
Biodegradation LowThe stable cyclododecane ring is resistant to microbial degradation. wikipedia.org
Soil Adsorption Coefficient (Koc) HighThe lipophilic nature of the cyclododecane structure suggests strong adsorption to soil organic matter. nih.gov
Mobility in Soil Low / ImmobileHigh adsorption to soil particles limits movement through the soil profile. nih.gov
Bioaccumulation Potential HighThe lipophilic character indicates a tendency to accumulate in the fatty tissues of organisms. arkema.com
Water Solubility LowAlthough the ether group adds some polarity, the large hydrocarbon ring dominates.
Vapor Pressure LowSimilar to cyclododecane, it is expected to be a solid with low volatility at room temperature.

Advanced Analytical Techniques for Environmental Metabolite Identification

Identifying the environmental metabolites of this compound would be crucial to fully understand its environmental impact. Given the predicted low rate of degradation, the concentrations of any metabolites are likely to be very low, necessitating highly sensitive analytical techniques. The primary analytical approaches for identifying and quantifying such organic micropollutants and their transformation products in environmental matrices like soil and water are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govresearchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds. researchgate.netfrontiersin.org For the analysis of (Methoxymethyl)cyclododcane and its potential non-polar metabolites, GC-MS would be a powerful tool. The initial step in the degradation of the cyclododecane ring is likely oxidation, leading to the formation of alcohols, ketones, and eventually carboxylic acids. nih.gov These hydroxylated or carboxylated metabolites would likely require derivatization to increase their volatility for GC-MS analysis.

Potential analytical workflow using GC-MS:

Extraction: Soxhlet extraction or pressurized liquid extraction (PLE) of soil or sediment samples with an organic solvent.

Cleanup: Solid-phase extraction (SPE) to remove interfering compounds from the sample matrix.

Derivatization: Chemical modification (e.g., silylation) of polar metabolites to make them suitable for GC analysis.

Analysis: Separation of the compounds on a GC column followed by detection and identification using a mass spectrometer. The mass spectrometer provides a unique fragmentation pattern for each compound, which acts as a chemical fingerprint for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is particularly suited for the analysis of more polar and non-volatile metabolites that are not amenable to GC-MS without derivatization. nih.govresearchgate.netresearchgate.net This technique separates compounds in a liquid phase before they are ionized and analyzed by two mass spectrometers in series (tandem MS). This provides a high degree of selectivity and sensitivity for detecting trace levels of compounds in complex environmental samples.

Potential analytical workflow using LC-MS/MS:

Extraction: Extraction of water samples using SPE or soil samples using techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Analysis: The extract is injected into an LC system for separation, followed by detection with a tandem mass spectrometer. The use of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode can provide highly selective and quantitative analysis of target metabolites.

Table 2: Application of Advanced Analytical Techniques for (Methoxymethyl)cyclododcane Metabolite Identification

Analytical TechniqueTarget AnalytesSample PreparationKey Advantages
GC-MS Parent compound, non-polar metabolites (e.g., hydroxylated or ketonic derivatives).Solvent extraction, cleanup, derivatization.Excellent for volatile and semi-volatile compounds, provides detailed structural information from mass spectra. researchgate.netfrontiersin.org
LC-MS/MS Polar metabolites (e.g., carboxylic acids, products of ether cleavage).Solid-phase extraction, QuEChERS.High sensitivity and selectivity for polar and non-volatile compounds, minimal sample preparation for water samples. nih.govresearchgate.netresearchgate.net

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Strategies

The synthesis of large cycloalkanes like cyclododecane (B45066) has historically been challenging due to the low probability of intramolecular cyclization compared to intermolecular reactions. libretexts.org Future research will likely focus on overcoming these synthetic hurdles for (Methoxymethyl)cyclododecane and its analogues with greater efficiency and selectivity.

Key areas for development include:

Catalytic Cyclization Methods: Moving beyond traditional high-dilution techniques libretexts.org, the development of new catalytic systems that can template the cyclization of long-chain precursors would be a significant advance. This could involve transition-metal catalysis or organocatalysis to improve yields and reduce waste.

Late-Stage Functionalization: Research into methods for the selective functionalization of the cyclododecane ring after its formation is a promising avenue. This would allow for the introduction of various functional groups onto the macrocyclic scaffold, starting from a common this compound precursor. Recent work on the nanoporous gold-catalyzed borylation of C(sp³)–O bonds in ethers suggests a potential strategy for modifying the methoxymethyl group or other ether-containing derivatives. acs.org

Stereoselective Synthesis: The development of synthetic routes that can control the stereochemistry of substituents on the cyclododecane ring is a critical goal. This would enable the synthesis of enantiomerically pure derivatives of this compound, which is crucial for applications in pharmacology and materials science where specific three-dimensional structures are required.

Multicomponent Reactions (MCRs): The application of MCRs, which allow the formation of complex molecules from simple starting materials in a single step, could offer a more efficient and atom-economical approach to synthesizing novel cyclododecane derivatives. sotelolab.es

Exploration of Unprecedented Reactivity Profiles

The reactivity of cycloalkanes is heavily influenced by factors such as ring strain and the nature of substituents. numberanalytics.comlibretexts.org While cyclododecane itself has relatively low ring strain compared to smaller cycloalkanes libretexts.org, the presence of the methoxymethyl group in this compound introduces a site for specific chemical transformations that remain largely unexplored.

Future investigations are expected to focus on:

Ring-Opening Reactions: While larger rings are less prone to ring-opening than strained rings like cyclopropane (B1198618) quora.com, exploring catalytic methods for the selective cleavage of the cyclododecane ring in this compound could lead to the synthesis of valuable linear molecules with defined functional groups.

Influence of the Ether Group: The methoxymethyl group's ether linkage could be a focal point for reactivity. Research could explore reactions such as ether cleavage under specific conditions or the use of the oxygen atom to direct reactions to nearby C-H bonds on the ring. Studies on the borylation of dialkyl ethers demonstrate the feasibility of targeting such C-O bonds. acs.org

Photocatalysis: The use of photocatalysis could unlock novel reaction pathways for this compound that are not accessible through traditional thermal methods. acs.org This could include selective C-H functionalization or cycloadditions, driven by the generation of reactive radical intermediates.

Host-Guest Chemistry: The flexible 12-membered ring of this compound could act as a host for smaller guest molecules. Research into its binding properties and the influence of the methoxymethyl group on complex formation could lead to applications in sensing or molecular transport.

Design of Advanced Functional Materials

The unique combination of a large, flexible, and hydrophobic carbocyclic ring with a polar ether functional group makes this compound an interesting building block for advanced functional materials. ontosight.aiissn.orgvistec.ac.th

Emerging research directions include:

Polymers and Oligomers: Polymerization of this compound derivatives could lead to new classes of polymers with unique thermal and mechanical properties. The cyclododecane moiety could be incorporated into the polymer backbone or as a pendant group.

Liquid Crystals: The rigid, disc-like shape of the cyclododecane ring suggests that appropriately substituted derivatives of this compound could exhibit liquid crystalline behavior. The design and synthesis of such molecules could lead to new materials for displays and sensors.

Self-Assembled Monolayers (SAMs): The functional group on this compound could be modified to include a headgroup capable of binding to surfaces, such as gold or silicon oxide. This would allow for the formation of SAMs, where the cyclododecane units could create well-defined, ordered surfaces with controlled hydrophobicity and other properties.

High-Energy-Density Materials: While challenging, the derivatization of the cyclododecane ring with energetic functionalities, similar to how hexanitrohexaazaisowurtzitane (B163516) (CL-20) is based on a cage structure, could be a long-term research goal for creating new high-energy-density materials. nih.gov

Transfer Medium for 2D Materials: Cyclododecane itself has been successfully used as a volatile, polymer-free transfer medium for fabricating high-quality suspended 2D materials like graphene. nih.gov Future research could explore if this compound offers any advantages, such as altered sublimation properties or different interactions with the 2D material, for this and other materials science applications.

Computational Design and Prediction of Novel Derivatives

Recent advances in computational chemistry and machine learning are revolutionizing the way new molecules are designed. mdpi.comdiva-portal.org These tools are particularly valuable for complex molecules like macrocycles, where the conformational landscape is vast and difficult to explore experimentally. chemrxiv.org

Future research will heavily rely on:

Conformational Analysis: Using methods like molecular dynamics (MD) simulations and machine-learned interatomic potentials to map the complex conformational space of this compound. chemrxiv.org This understanding is crucial for predicting its physical properties and how it will interact with other molecules.

Property Prediction: Employing deep learning and other machine learning models to predict the properties of yet-to-be-synthesized derivatives of this compound. d-nb.info This can accelerate the discovery of new molecules with desired characteristics, such as specific binding affinities or material properties, thereby guiding synthetic efforts. mdpi.com

Reaction Mechanism Elucidation: Using quantum mechanics (QM) and other computational methods to study the mechanisms of reactions involving this compound. This can help in understanding its reactivity and in designing new, more efficient synthetic pathways.

De Novo Design: The development of generative models, such as Transformer-based models, for the de novo design of novel macrocyclic compounds based on the this compound scaffold. mdpi.com These computational tools can propose new structures with optimized properties for specific applications in medicine or materials science. irb.hrd-nb.info

Integration with Sustainable Chemistry Principles

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. primescholars.comscispace.com Applying these principles to the synthesis and application of this compound is a critical future research direction.

Key aspects for integration include:

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. acs.org This involves favoring catalytic reactions over stoichiometric ones.

Use of Renewable Feedstocks: Exploring biosynthetic pathways or the use of biomass-derived starting materials for the synthesis of the cyclododecane ring or its precursors. nih.gov

Safer Solvents and Reagents: Replacing hazardous solvents and reagents in the synthesis of this compound with greener alternatives, such as water, supercritical fluids, or ionic liquids. scispace.commdpi.com

Energy Efficiency: Designing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption. acs.org The use of photocatalysis or microwave-assisted synthesis can contribute to this goal. nih.govmdpi.com

Design for Degradation: For applications where the material may end up in the environment, designing derivatives of this compound that are biodegradable would be a key consideration. primescholars.com

By focusing on these emerging research paradigms, the scientific community can continue to unlock the potential of this compound, paving the way for new discoveries and applications in a sustainable manner.

Q & A

Q. Can this compound serve as a template for supramolecular chemistry studies?

  • Answer : Its bulky cycloalkane core and polar methoxymethyl group make it a candidate for host-guest complexes. Test binding with crown ethers or cyclodextrins using isothermal titration calorimetry (ITC). Compare with unmodified cyclododecane to assess substituent effects .

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